

An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine

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Compound of Interest

Compound Name: 1-Boc-4-(aminomethyl)piperidine

Cat. No.: B134491

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and an aminomethyl substituent, makes it an invaluable intermediate for the synthesis of a diverse range of biologically active compounds and complex molecules.^[1] The Boc protecting group provides stability and allows for selective deprotection, a crucial feature in multi-step synthetic pathways. ^[1] This guide provides a comprehensive overview of the physicochemical properties, applications, and a representative synthetic protocol involving **1-Boc-4-(aminomethyl)piperidine**.

Physicochemical Properties

The fundamental molecular characteristics of **1-Boc-4-(aminomethyl)piperidine** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂ [2] [3]
Molecular Weight	214.30 g/mol [3] [4]
CAS Number	144222-22-0 [4]
Appearance	Colorless to yellow liquid or low melting solid [2]
Boiling Point	237-238 °C [2]
Density	1.013 g/mL at 25 °C [2]

Applications in Research and Drug Development

1-Boc-4-(aminomethyl)piperidine serves as a crucial precursor in the development of various therapeutic agents. Its application spans several areas of drug discovery:

- **Pharmaceutical Synthesis:** It is a versatile building block for creating a wide array of pharmaceutical agents.[\[1\]](#)
- **Peptide Synthesis:** The molecule is frequently used in solid-phase peptide synthesis to introduce piperidine-containing moieties, which can enhance the stability and solubility of peptides.[\[1\]](#)
- **Agonist and Antagonist Development:** It is a precursor in the preparation of various protein agonists and antagonists, including kinesin spindle protein inhibitors with potential anticancer activity and GPR119 agonists with antidiabetic potential.[\[5\]](#)
- **Bioconjugation:** The primary amine allows for its use in bioconjugation, enabling the attachment of biomolecules to drugs to improve their targeting and efficacy.[\[1\]](#)

Experimental Protocol: Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol details a representative workflow for the incorporation of **1-Boc-4-(aminomethyl)piperidine** into a peptide sequence using Fmoc-based solid-phase synthesis. This process is fundamental in the development of peptide-based therapeutics.

Objective: To couple **1-Boc-4-(aminomethyl)piperidine** to a resin-bound peptide chain.

Materials:

- Fmoc-protected amino acid-loaded resin
- **1-Boc-4-(aminomethyl)piperidine**
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Dichloromethane (DCM)
- Solid-phase synthesis vessel
- Shaker or automated peptide synthesizer

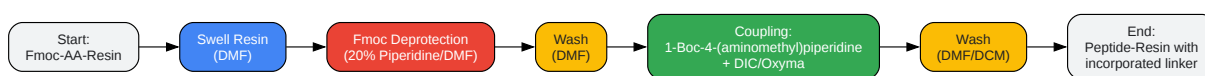
Methodology:

- **Resin Swelling:** The Fmoc-protected amino acid-loaded resin is placed in the synthesis vessel and washed with DMF to swell the resin beads, allowing for efficient reagent diffusion.
- **Fmoc Deprotection:** The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF. This exposes the free amine for the subsequent coupling reaction.
- **Washing:** The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
- **Activation and Coupling:**
 - In a separate vial, **1-Boc-4-(aminomethyl)piperidine** (2-4 equivalents relative to the resin loading) is dissolved in DMF.

- The coupling reagents, DIC (2-4 equivalents) and OxymaPure® (2-4 equivalents), are added to the solution of **1-Boc-4-(aminomethyl)piperidine**.
- The activation mixture is allowed to react for a few minutes before being added to the deprotected resin.
- The coupling reaction is allowed to proceed for 1-2 hours with gentle agitation.
- Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Confirmation of Coupling (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.
- Final Deprotection and Cleavage: Once the peptide synthesis is complete, the Boc group on the incorporated piperidine moiety and other side-chain protecting groups are removed, and the peptide is cleaved from the resin, typically using a strong acid cocktail (e.g., trifluoroacetic acid-based).

Workflow and Pathway Diagrams

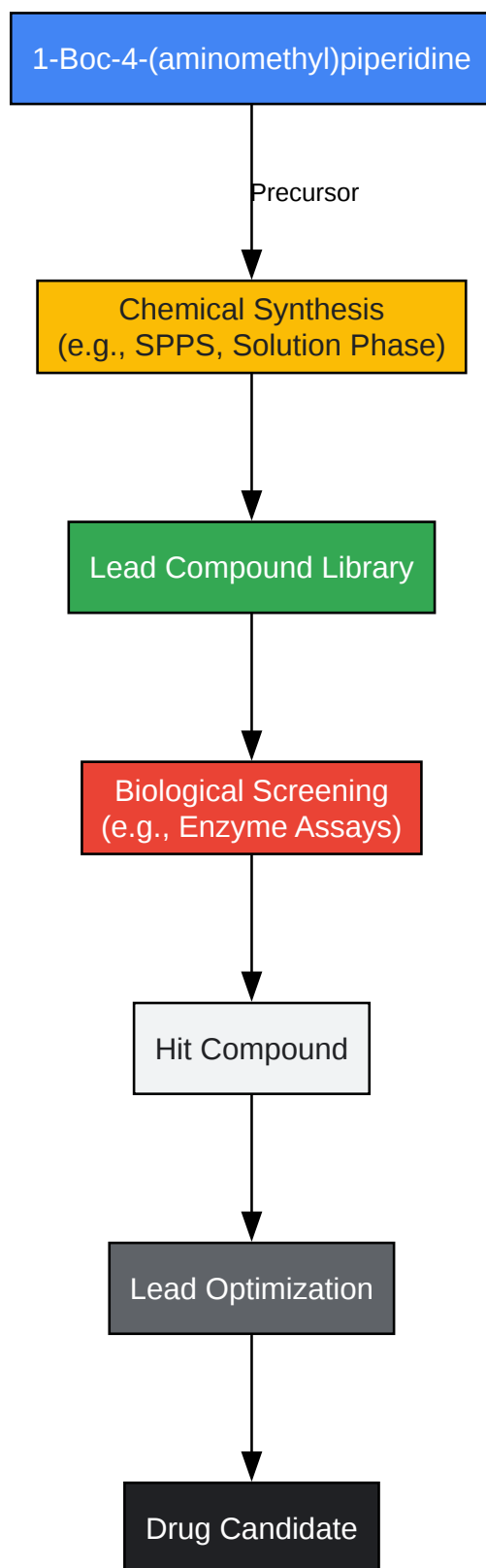
Diagram 1: Solid-Phase Peptide Synthesis Workflow



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Caption: Workflow for incorporating **1-Boc-4-(aminomethyl)piperidine** in SPPS.

Diagram 2: Logical Relationship in Drug Discovery



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